2-(4-Methylcyclohexyl)ethan-1-amine

Description

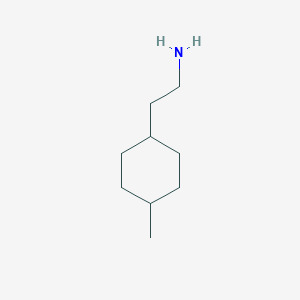

2-(4-Methylcyclohexyl)ethan-1-amine is a cyclohexane-substituted ethanamine derivative. The compound features a methyl group at the 4-position of the cyclohexane ring, imparting steric bulk and enhanced lipophilicity. Its molecular formula is C₈H₁₇N (base form) or C₈H₁₆ClNO as a hydrochloride salt, with a molecular weight of 177.68 g/mol in the salt form . The cyclohexyl group contributes to conformational rigidity and hydrophobic interactions, making it relevant in pharmaceutical and chemical synthesis contexts.

Properties

CAS No. |

408312-01-6 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 |

IUPAC Name |

2-(4-methylcyclohexyl)ethanamine |

InChI |

InChI=1S/C9H19N/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-7,10H2,1H3 |

InChI Key |

QCSKBIWUXCCOHJ-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)CCN |

Canonical SMILES |

CC1CCC(CC1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenethylamine Derivatives (NBOMe Series)

Examples : 25C-NBOMe, 25B-NBOMe, 25I-NBOMe

- Structural Features : These compounds feature a phenethylamine backbone with halogen (Br, I) and methoxy substituents on the phenyl ring, as well as a 2-methoxybenzyl group.

- Key Differences: Substituents: NBOMe compounds are aromatic and planar due to halogen/methoxy groups, whereas 2-(4-methylcyclohexyl)ethan-1-amine has a non-aromatic, aliphatic cyclohexyl group. Bioactivity: NBOMe derivatives are potent psychedelics targeting serotonin receptors (5-HT₂A), while the methylcyclohexyl analogue’s rigidity and hydrophobicity may reduce receptor affinity but improve metabolic stability.

- Physicochemical Properties :

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Features |

|---|---|---|---|

| This compound | 177.68 (HCl salt) | ~2.5 (higher) | Lipophilic, rigid |

| 25I-NBOMe | 426.19 | ~3.8 | Polarizable aromatic, halogenated |

Heterocyclic Analogues

Examples :

- 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (Histamine metabolite)

- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS 1247669-77-7)

- Key Differences :

- Imidazole/Triazole Substituents : Introduce nitrogen atoms capable of hydrogen bonding, enhancing solubility and enzyme interactions.

- Methylcyclohexyl Group : Lacks polar moieties, relying on hydrophobic interactions.

- Bioactivity : The imidazole derivative is a histamine metabolite, while triazole-containing compounds often exhibit antiviral or anticancer properties.

Aromatic and Substituted Cyclohexyl Analogues

Examples :

- 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine (Psilocybin analogue)

- 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine

- 2-(4-Methylphenoxy)cyclohexan-1-amine

- Phenoxy vs. Methylcyclohexyl: The phenoxy group in 2-(4-methylphenoxy)cyclohexan-1-amine adds polarity and aromaticity, contrasting with the purely aliphatic methylcyclohexyl group.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Est.) | Bioactivity Relevance |

|---|---|---|---|---|---|

| This compound | C₈H₁₇N | 177.68 (HCl salt) | 4-Methylcyclohexyl | ~2.5 | Hydrophobic interactions |

| 25I-NBOMe | C₁₈H₂₂INO₃ | 426.19 | 4-Iodo-2,5-dimethoxyphenyl | ~3.8 | Serotonin receptor agonist |

| 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine | C₆H₁₁N₃ | 125.17 | Imidazole | ~0.5 | Histamine metabolism |

| 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine | C₁₀H₁₁BrN₂ | 239.11 | Bromoindole | ~2.1 | Psychedelic analogue |

| 2-(4-Methylphenoxy)cyclohexan-1-amine | C₁₃H₁₉NO | 205.30 | 4-Methylphenoxy | ~2.7 | Polar aromatic interactions |

Table 2: Substituent Effects on Bioactivity

| Substituent Type | Example Compound | Impact on Properties |

|---|---|---|

| Aliphatic (Methylcyclohexyl) | This compound | Increased lipophilicity, metabolic stability, reduced receptor specificity |

| Aromatic (NBOMe) | 25I-NBOMe | Enhanced receptor binding (5-HT₂A), psychedelic activity, higher polarity |

| Heterocyclic (Imidazole) | 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine | Hydrogen bonding, enzymatic interactions, solubility |

| Phenoxy | 2-(4-Methylphenoxy)cyclohexan-1-amine | Balanced lipophilicity/polarity, aromatic interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.